molecular formula C16H20N4O2S B13944240 Urea, 1-ethyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- CAS No. 60176-46-7

Urea, 1-ethyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)-

Cat. No.: B13944240
CAS No.: 60176-46-7
M. Wt: 332.4 g/mol
InChI Key: NKTVAVQBKOQZQC-UHFFFAOYSA-N
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Description

Urea, 1-ethyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- is a chemical compound with the molecular formula C11H16N2O It is a derivative of urea and contains an imidazole ring substituted with a 2,6-xylyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-ethyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- typically involves the reaction of 1-ethylurea with a suitable imidazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-ethyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine in organic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Substituted imidazole derivatives

Scientific Research Applications

Urea, 1-ethyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its imidazole moiety.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Urea, 1-ethyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The compound may also interfere with cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-(2,3-xylyl)urea
  • 1-Ethyl-3-(2,4-xylyl)urea
  • 1-Allyl-3-(2,6-xylyl)urea
  • 1-Methyl-3-(2,6-xylyl)urea

Uniqueness

Urea, 1-ethyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

60176-46-7

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

2-[1-(2,6-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(ethylcarbamoyl)acetamide

InChI

InChI=1S/C16H20N4O2S/c1-4-17-15(22)19-13(21)10-23-16-18-8-9-20(16)14-11(2)6-5-7-12(14)3/h5-9H,4,10H2,1-3H3,(H2,17,19,21,22)

InChI Key

NKTVAVQBKOQZQC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC(=O)CSC1=NC=CN1C2=C(C=CC=C2C)C

Origin of Product

United States

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